molecular formula C28H30ClNO5S B1262971 Raloxifene hydrochloride hydrate

Raloxifene hydrochloride hydrate

Número de catálogo: B1262971
Peso molecular: 528.1 g/mol
Clave InChI: YFADBTZUWTYIFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Raloxifene hydrochloride hydrate is a useful research compound. Its molecular formula is C28H30ClNO5S and its molecular weight is 528.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Demethylation and Acetylation

The synthesis begins with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene undergoing demethylation in pyridine hydrochloride to yield 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene . Subsequent acetylation with acetic anhydride produces 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene .

StepReagents/ConditionsYieldReference
DemethylationPyridine, HCl, 170–180°C91.1%
AcetylationAcetic anhydride, triethylamine95%

Acylation with 4-(2-Piperidinoethoxy)benzoyl Chloride

The acetylated intermediate reacts with 4-(2-piperidinoethoxy)benzoyl chloride in methylene chloride using AlCl₃ as a catalyst to form 6-acetoxy-2-(4-acetoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene .

ParameterValue
CatalystAlCl₃
SolventCH₂Cl₂
Temperature15–30°C
Yield~65–70%

Hydrolysis to Raloxifene Hydrochloride

Hydrolysis of the acetyl groups is achieved using NaOH in methanol, followed by acidification with concentrated HCl to yield raloxifene hydrochloride . Crystallization from methanol produces the monohydrate form with >99.7% purity .

6 Acetoxy intermediateNaOH methanol Raloxifene free baseHClRaloxifene hydrochloride monohydrate\text{6 Acetoxy intermediate}\xrightarrow{\text{NaOH methanol }}\text{Raloxifene free base}\xrightarrow{\text{HCl}}\text{Raloxifene hydrochloride monohydrate}

Phase II Metabolism (Glucuronidation)

Raloxifene undergoes extensive first-pass metabolism via glucuronidation at the 4'- and 6-hydroxyl groups . Key metabolites include:

  • Raloxifene-4'-glucuronide

  • Raloxifene-6-glucuronide

  • Raloxifene-6,4'-diglucuronide

MetaboliteEnzymeBioactivity
4'-GlucuronideUGT1A1, UGT1A8Inactive
6-GlucuronideUGT1A10Inactive

Enterohepatic Recirculation

Glucuronides are excreted into bile, hydrolyzed back to raloxifene in the gut, and reabsorbed, contributing to a plasma half-life of 27.7 hours .

Thermal Stability

The monohydrate form exhibits superior stability compared to anhydrous raloxifene hydrochloride. Thermal gravimetric analysis (TGA) shows a 5.5–6.0% weight loss at 195°C , corresponding to dehydration .

PropertyValue
Dehydration Onset195°C
Residual Solvents<5 ppm Al, <880 ppm DMF

Hydrolytic Stability

In aqueous solutions, raloxifene hydrochloride hydrate undergoes pH-dependent hydrolysis. Acidic conditions (pH <3) stabilize the compound, while alkaline conditions accelerate degradation .

Reaction with Boron Trichloride

A key step in alternative syntheses involves boron trichloride-mediated demethylation of methoxy precursors in dichloromethane, followed by quenching with methanol .

6 Methoxy analogBCl CH Cl 6 Hydroxy intermediateMeOHRaloxifene precursor\text{6 Methoxy analog}\xrightarrow{\text{BCl CH Cl }}\text{6 Hydroxy intermediate}\xrightarrow{\text{MeOH}}\text{Raloxifene precursor}

Comparative Reaction Pathways

The synthesis of this compound avoids toxic solvents like N,N-dimethylformamide (DMF), which is restricted to <880 ppm under ICH guidelines . Modern methods prioritize:

  • Green solvents (methanol/water mixtures)

  • High-yield crystallizations (up to 99.7% purity)

  • Low aluminum residue (<5 ppm)

Structural Modifications

Modification of the 6-hydroxy group to methoxy (as in 6′-methoxy raloxifene analog ) reduces estrogen receptor binding affinity but enhances metabolic stability .

Propiedades

Fórmula molecular

C28H30ClNO5S

Peso molecular

528.1 g/mol

Nombre IUPAC

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrate;hydrochloride

InChI

InChI=1S/C28H27NO4S.ClH.H2O/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;;/h4-13,18,30-31H,1-3,14-17H2;1H;1H2

Clave InChI

YFADBTZUWTYIFR-UHFFFAOYSA-N

SMILES canónico

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.O.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.